molecular formula C8H10ClNO2 B13614182 (r)-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol

(r)-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol

Cat. No.: B13614182
M. Wt: 187.62 g/mol
InChI Key: PDKJEZHXIVATRZ-ZETCQYMHSA-N
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Description

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a chlorinated phenol derivative.

    Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.

    Hydroxyl Group Addition: The hydroxyl group is added via a hydroxylation reaction.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Gene Expression: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-2-hydroxyethyl)phosphonic acid: Shares a similar amino and hydroxyl group structure but differs in the presence of a phosphonic acid group.

    2-Amino-6-chlorophenol: Similar phenol structure with an amino and chlorine group but lacks the hydroxyl group on the ethyl chain.

Uniqueness

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-6-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI Key

PDKJEZHXIVATRZ-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)O)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(CO)N

Origin of Product

United States

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